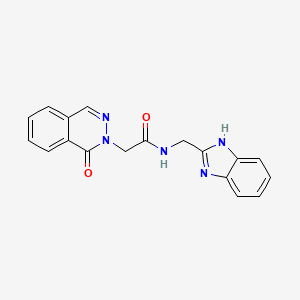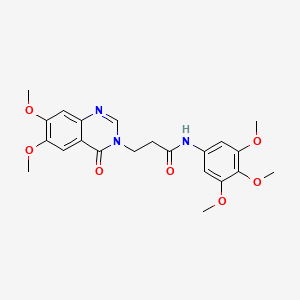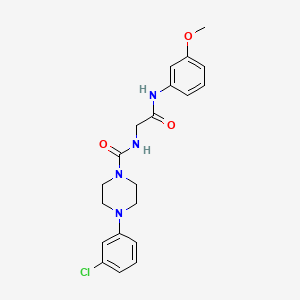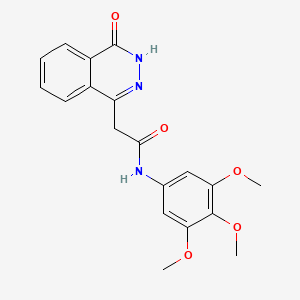![molecular formula C23H28N4O2S B10996572 2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10996572.png)
2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of N-(5-substituted-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamides.
- It has attracted attention due to its potential as a STAT3 inhibitor for cancer therapy .
- STAT3 (Signal Transducer and Activator of Transcription 3) is an attractive target for cancer treatment.
Preparation Methods
- The synthetic route involves designing compounds with a novel N-(5-substituted-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide scaffold.
- Optimization led to compound 40, identified as a selective STAT3 inhibitor. It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription.
- Industrial production methods are not explicitly mentioned in the literature, but further development prospects exist .
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are context-dependent and may vary based on specific transformations.
- Major products formed from these reactions are not explicitly stated in the available literature.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its effects on cell signaling pathways, especially STAT3-related processes.
Medicine: Exploring its anti-proliferative activity in cancer cells and potential therapeutic applications.
Industry: Assessing its use in drug development and related fields.
Mechanism of Action
- The compound likely interferes with STAT3 signaling pathways.
- Molecular targets include STAT3 itself, affecting its phosphorylation and downstream gene expression.
- Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
- its uniqueness lies in its novel scaffold and selective STAT3 inhibition.
Properties
Molecular Formula |
C23H28N4O2S |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C23H28N4O2S/c1-2-3-14-27-21(29)17-9-5-4-8-16(17)18(23(27)12-6-7-13-23)19(28)24-22-26-25-20(30-22)15-10-11-15/h4-5,8-9,15,18H,2-3,6-7,10-14H2,1H3,(H,24,26,28) |
InChI Key |
FUOIEJWZDOXSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NN=C(S4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10996491.png)

![3-fluoro-4-methoxy-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide](/img/structure/B10996504.png)



methanone](/img/structure/B10996520.png)
![1,1'-piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-1-one]](/img/structure/B10996522.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide](/img/structure/B10996529.png)
![N-(3-bromophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996540.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10996541.png)
![Ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10996553.png)
![[1-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10996564.png)
![3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B10996580.png)
